[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
CAS No.: 1269225-18-4
Cat. No.: VC2999614
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269225-18-4 |
|---|---|
| Molecular Formula | C8H14ClN3O |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H |
| Standard InChI Key | BKUNJLWWGVWHOX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=NC(=NO2)CN.Cl |
| Canonical SMILES | C1CCC(C1)C2=NC(=NO2)CN.Cl |
Introduction
Chemical Properties and Structure
[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is characterized by a 1,2,4-oxadiazole core with a cyclopentyl substituent at the 5-position and an aminomethyl group at the 3-position, presented as a hydrochloride salt. The compound exhibits specific physicochemical properties that make it valuable for various applications in medicinal chemistry and materials science.
Physical and Chemical Identifiers
The compound is identified by several key parameters which are summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1269225-18-4 |
| Molecular Formula | C8H14ClN3O |
| Average Mass | 203.670 Da |
| Monoisotopic Mass | 203.082540 Da |
| ChemSpider ID | 29423849 |
| Alternative Names | (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride |
The 1,2,4-oxadiazole ring in this compound is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom in a specific arrangement . This ring system contributes significantly to the compound's chemical reactivity and biological properties.
Structural Features
The compound contains several functional groups that determine its chemical behavior:
-
The 1,2,4-oxadiazole core: A five-membered heterocyclic ring with oxygen at position 1 and nitrogen atoms at positions 2 and 4.
-
Cyclopentyl group: A five-membered carbocyclic ring attached at the 5-position of the oxadiazole.
-
Aminomethyl group: A primary amine attached to a methylene linker at the 3-position of the oxadiazole.
-
Hydrochloride salt: The amine group is protonated and exists as a salt with chloride counterion .
Biological Activities and Applications
[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, as a member of the oxadiazole class, possesses potential biological activities that make it relevant for various applications in pharmaceutical research and development.
Applications in Drug Discovery
The oxadiazole ring system has gained prominence in medicinal chemistry due to its diverse biological activities and favorable drug-like properties. The applications of oxadiazole derivatives, including compounds like [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, in drug discovery include:
-
Pharmaceutical Development: Oxadiazole-containing compounds are explored as potential candidates for various therapeutic applications, particularly in developing novel pharmaceuticals targeting specific biological pathways .
-
Agrochemical Research: The unique properties of oxadiazole derivatives make them valuable in agrochemical research for developing new pesticides and herbicides .
-
Materials Science: Beyond biological applications, oxadiazole derivatives find use in materials science due to their specific physicochemical properties .
Analytical Methods for Characterization
Various analytical methods are employed for the characterization and quality assessment of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride and related compounds.
Spectroscopic Methods
Spectroscopic techniques play a crucial role in the structural elucidation and purity assessment of oxadiazole derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
Chromatographic Methods
Chromatographic techniques are employed for purity assessment and separation of oxadiazole derivatives:
-
High-Performance Liquid Chromatography (HPLC):
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Other 1,2,4-Oxadiazole Derivatives
Table 2 presents a comparison of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride with related oxadiazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | C8H14ClN3O | 203.67 | Cyclopentyl group at 5-position |
| (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C4H8ClN3O | 149.58 | Methyl group at 5-position instead of cyclopentyl |
| 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | C3H8Cl2N4O | 187.03 | Different oxadiazole isomer (1,3,4 vs. 1,2,4) |
The presence of the cyclopentyl group in [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride significantly affects its lipophilicity and potentially its biological activity profile compared to smaller alkyl-substituted analogues such as the methyl derivative .
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for drug development and optimization. For oxadiazole derivatives, several structural features influence their biological activities:
-
Substituents at 3- and 5-positions: The nature of substituents at these positions significantly affects the biological activity profile of oxadiazole derivatives.
-
Ring System: The specific oxadiazole isomer (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) influences the compound's electronic properties and biological interactions.
-
Salt Form: The hydrochloride salt form, as in [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, affects solubility and bioavailability compared to the free base .
| Supplier | Catalog Number | Purity | Available Packaging |
|---|---|---|---|
| CymitQuimica | 10-F359486 | 95.0% | 1g |
| Fluorochem | 359486 | 95% | 1g, 5g |
| ChemBridge Corporation | - | - | - |
The compound is typically available at a purity of approximately 95% and in packaging sizes of 1g or 5g, suitable for laboratory research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume